REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6]([O:13][CH3:14])=[N:7][C:8]([NH2:12])=[C:9]([Cl:11])[CH:10]=1)=[O:4].[OH-].[Na+].O>CO>[NH2:12][C:8]1[N:7]=[C:6]([O:13][CH3:14])[C:5]([C:3]([OH:4])=[O:2])=[CH:10][C:9]=1[Cl:11] |f:1.2|
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Name
|
|
Quantity
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0.32 g
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Type
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reactant
|
Smiles
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COC(=O)C=1C(=NC(=C(C1)Cl)N)OC
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Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
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Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction stirred at room temperature until the reaction
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The MeOH was removed by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=N1)OC)C(=O)O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |